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Molecular Docking & Dynamics Findings

A 2024 computational study directly compared repotrectinib with lorlatinib (3rd gen) and TPX-0131 (4th

gen) against ALK F1174C/L/V mutations, which are acquired resistance mutations in NSCLC [1] [2].

The table below summarizes the key binding energy findings from the study:

Mutation Repotrectinib TPX-0131 Lorlatinib

F1174C Higher binding energy Higher binding energy Lower binding energy

F1174L Higher binding energy Higher binding energy Lower binding energy

F1174V Greater binding
energy

Similar binding energy to

lorlatinib

Similar binding energy to TPX-

0131

Source: Front. Mol. Biosci. 10:1306046. doi: 10.3389/fmolb.2023.1306046 [1] [2]

The study concluded that the compact structure of repotrectinib allows it to fit effectively within the ATP-

binding site, contributing to its superior binding profile against these resistant mutations [2].

Detailed Experimental Protocol
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The following diagram outlines the computational workflow used in the repotrectinib docking studies.
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Computational Workflow for Repotrectinib Docking Studies [2]

Protein Preparation: The crystal structure of the ALK kinase domain (PDB ID: 4FOB) was used. The
native structure was prepared by removing water molecules and the original co-crystallized ligand. In
silico mutagenesis was performed using Swiss PDB Viewer to generate the F1174C, F1174L, and
F1174V mutant models, followed by energy minimization with the GROMOS-96 force field [2].

Ligand Preparation: The 3D structures of repotrectinib, lorlatinib, and TPX-0131 were obtained
from PubChem in SDF format. They were subsequently prepared for docking by adding polar

hydrogens, assigning Gasteiger charges, and defining rotatable bonds [2].
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Molecular Docking: Docking simulations were performed using AutoDock 4.2.6. A grid box was

centered on the ATP-binding site to evaluate the binding interactions. The specific software used for
visualization and analysis of docking poses was PyMOL and Discovery Studio Visualizer [1] [2].

Post-Docking Analysis: To validate and refine the docking results, the researchers performed
Molecular Dynamics Simulations (MDS) followed by MMPBSA calculations to compute the

binding free energy, which provided the quantitative data for comparing the inhibitors [1] [2].

Broader Context and Comparative Analysis

Beyond the specific ALK study, other research highlights repotrectinib's broader profile as a potent TKI.

Target Spectrum: Repotrectinib is a small-molecule inhibitor targeting ROS1, TRK (TRKA, TRKB,
TRKC), and ALK tyrosine kinases. It is approved for treating adults with ROS1-positive non-small
cell lung cancer (NSCLC) and has shown potent activity against both wild-type kinases and various

resistance mutations [3] [4].
Comparison with Other Inhibitors: In preclinical models of ROS1-positive NSCLC, repotrectinib
demonstrated more potent tumor growth inhibition, including in the central nervous system, compared
to crizotinib, ceritinib, and entrectinib. It also showed selective and potent activity against the

challenging ROS1 G2032R solvent-front mutation [4]. Compared to other next-generation TRK
inhibitors like selitrectinib, one study noted that a novel compound, zurletrectinib, exhibited even

stronger binding affinity and brain penetration, providing context for the ongoing development in this
drug class [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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